molecular formula C10H6FNO B12859158 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

Cat. No.: B12859158
M. Wt: 175.16 g/mol
InChI Key: BABGSMCLJNBHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring substituted with a fluoro group at the 4-position and an acetonitrile group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile typically involves the formation of the benzofuran ring followed by the introduction of the fluoro and acetonitrile substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent reactions introduce the fluoro and acetonitrile groups through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact. For instance, microwave-assisted synthesis has been used to obtain benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethylamine .

Scientific Research Applications

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1-benzofuran-7-yl)acetonitrile
  • 2-(4-methoxy-1-benzofuran-7-yl)acetonitrile
  • 2-(4-hydroxy-1-benzofuran-7-yl)acetonitrile

Uniqueness

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

InChI

InChI=1S/C10H6FNO/c11-9-2-1-7(3-5-12)10-8(9)4-6-13-10/h1-2,4,6H,3H2

InChI Key

BABGSMCLJNBHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1CC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.